Cas no 2138361-43-8 ((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)

(2-{(2,2-Dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane is a specialized organosilicon compound featuring a protected diol moiety and a thioether linkage. Its key advantages include enhanced stability due to the dioxolane group, which shields reactive hydroxyl functionalities, and the trimethylsilyl group, which improves solubility in nonpolar media. The thioether bridge provides versatility for further functionalization, making it useful in organic synthesis, particularly for constructing complex molecular architectures. The compound's structural features enable controlled reactivity in nucleophilic or electrophilic environments, facilitating applications in pharmaceuticals, agrochemicals, and material science. Its balanced lipophilicity and steric protection make it a valuable intermediate for selective transformations.
(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane structure
2138361-43-8 structure
商品名:(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane
CAS番号:2138361-43-8
MF:C11H24O2SSi
メガワット:248.457563400269
CID:6004392
PubChem ID:165481191

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質

名前と識別子

    • (2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane
    • (2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
    • EN300-1085613
    • 2138361-43-8
    • インチ: 1S/C11H24O2SSi/c1-11(2)12-8-10(13-11)9-14-6-7-15(3,4)5/h10H,6-9H2,1-5H3
    • InChIKey: RHZIDBVFVGTARI-UHFFFAOYSA-N
    • ほほえんだ: S(CC[Si](C)(C)C)CC1COC(C)(C)O1

計算された属性

  • せいみつぶんしりょう: 248.12662771g/mol
  • どういたいしつりょう: 248.12662771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085613-1.0g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8
1g
$728.0 2023-06-10
Enamine
EN300-1085613-10.0g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8
10g
$3131.0 2023-06-10
Enamine
EN300-1085613-0.5g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1085613-5.0g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8
5g
$2110.0 2023-06-10
Enamine
EN300-1085613-10g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1085613-0.1g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1085613-0.25g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1085613-2.5g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1085613-0.05g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1085613-5g
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
2138361-43-8 95%
5g
$2110.0 2023-10-27

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 関連文献

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilaneに関する追加情報

Professional Introduction to Compound with CAS No. 2138361-43-8 and Product Name: (2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane

Compound with the CAS number 2138361-43-8 and the product name (2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane represents a significant advancement in the field of organosilicon chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in pharmaceutical synthesis, material science, and specialty chemical manufacturing. The presence of a dimethyl-1,3-dioxolan-4-yl moiety and a methylsulfanyl group in its molecular framework contributes to its distinct reactivity and utility.

The silicon-based structure of this compound enhances its stability and compatibility with a wide range of organic reactions. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly in drug development. The trimethylsilyl (TMS) group attached to the ethyl chain provides a protective effect against hydrolysis and oxidation, ensuring that the compound remains viable under various reaction conditions. Such properties are critical for maintaining the integrity of sensitive intermediates during multi-step synthetic processes.

In recent years, there has been a growing interest in the use of organosilicon compounds like this one in pharmaceutical applications. The methylsulfanyl substituent, for instance, has been shown to influence the electronic properties of adjacent functional groups, making it useful for modulating reaction pathways. This aspect has been explored in several studies aiming to develop novel synthetic strategies for heterocyclic compounds. The dimethyl-1,3-dioxolan-4-yl ring further contributes to the compound's versatility by acting as a nucleophilic site in certain reactions.

One of the most compelling aspects of this compound is its role as a protecting group in organic synthesis. Protecting groups are essential tools in synthetic chemistry, allowing chemists to shield reactive sites within a molecule until they are needed. The trimethylsilyl group is particularly effective at this task due to its stability under a wide range of conditions. This has led to its widespread use in the synthesis of complex natural products and pharmaceuticals. The ability to selectively remove these protecting groups when desired adds another layer of control to synthetic protocols.

Recent advancements in catalytic chemistry have also highlighted the utility of this compound. Transition metal-catalyzed reactions often require specialized ligands to facilitate the transformation of substrates into desired products. The organosilicon moiety present in this compound can serve as an effective ligand or co-ligand in such reactions. For example, palladium-catalyzed cross-coupling reactions have been enhanced by incorporating silicon-based ligands due to their ability to stabilize reactive intermediates and improve reaction yields.

The pharmaceutical industry has been particularly keen on exploring new applications for organosilicon compounds like this one. Researchers have been investigating its potential as a precursor for bioactive molecules with therapeutic properties. The structural motifs present in this compound can be modified to create novel scaffolds for drug discovery programs. Additionally, the stability provided by the trimethylsilyl group makes it an attractive candidate for developing prodrugs—compounds that are inactive until metabolized into their active form within the body.

The material science sector has also benefited from the incorporation of this compound into various formulations. Silicon-based materials are known for their thermal stability and chemical inertness, making them suitable for high-performance applications. In polymer chemistry, for instance, organosilicon compounds can be used to enhance the mechanical properties of polymers or to impart specific functionalities such as hydrophobicity or biodegradability. The unique reactivity of this compound allows it to serve as a building block for designing advanced materials with tailored properties.

The synthesis of this compound involves several well-established organic transformations, but recent innovations have made the process more efficient and scalable. Green chemistry principles have guided efforts to minimize waste and reduce energy consumption during production. Techniques such as flow chemistry have been employed to improve reaction yields and purity while maintaining safety standards. These advancements align with broader industry trends toward sustainable manufacturing practices.

Future research directions may explore new ways to leverage the reactivity of this compound beyond its current applications. For example, photochemical studies could reveal how light interacts with its molecular structure, potentially opening up new synthetic pathways involving photoredox catalysis. Additionally, computational modeling can help predict how modifications to its structure might affect its properties or reactivity, guiding experimental design more effectively.

In conclusion,(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane (CAS No. 2138361-43-8) represents a versatile and valuable compound with significant potential across multiple scientific disciplines. Its unique structural features make it an excellent candidate for pharmaceutical synthesis, material science, and specialty chemical manufacturing, contributing substantially to advancements in these fields through innovative applications and improved synthetic methodologies.

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